Nandrolone

Vue d'ensemble

Description

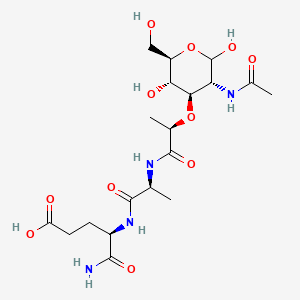

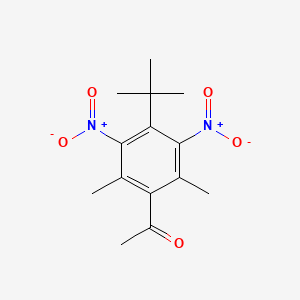

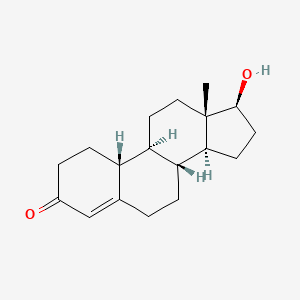

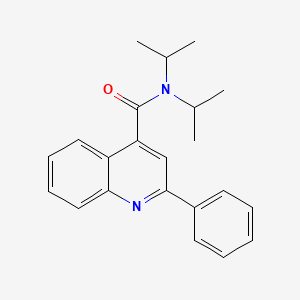

Nandrolone, also known as 19-nortestosterone, is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone . It is used to treat conditions like anemia, osteoporosis, and muscle wasting (cachexia) . It is also misused by some bodybuilders and athletes for its muscle mass enhancing properties .

Synthesis Analysis

The first facile synthesis of Nandrolone was reported by Birch in 1950 and confirmed by Wilds and Nelson in 1953 with estrone as the starting material . Over the years, Nandrolone preparations have been detected in WADA-accredited laboratories. Their forms of application range from injectable fatty acid esters to orally administered Nandrolone prohormones .

Molecular Structure Analysis

Nandrolone is a derivative of testosterone and a naturally occurring anabolic–androgenic agent which belongs to the steroid group . Crystal structures of four short, medium, and long esterified forms of Nandrolone, including propionate, phenylpropionate, cypionate, and undecanoate were determined using single-crystal X-ray diffraction .

Chemical Reactions Analysis

The use of Nandrolone and other 19-norsteroids is detected in the competitor’s urines by the measurement of norandrosterone (19-NA) and noretiocholanolone (19-NE), which are the main metabolites for Nandrolone . The current study presents a novel application of cholesterol esterase for the hydrolysis of steroid esters as an alternative to chemical hydrolysis .

Physical And Chemical Properties Analysis

The solubility and the solid-state transformation of Nandrolone under different storage conditions were investigated . The apparent solubility of SH2O was 2.19-2.44 times of Form I, and SH2O was relatively stable when stored at a high relative humidity and temperature below 25 C .

Applications De Recherche Scientifique

Muscle and Health Enhancement

Nandrolone Decanoate (ND) is widely used among anabolic androgenic steroids (AAS), synthetic substances derived from testosterone, to improve muscular and health gains associated with exercises . It leads to physical performance enhancement and presents anti-aging properties .

Neuromuscular Interactions

Supraphysiological doses of ND with or without physical exercise can cause morphological and functional alterations in neuromuscular interactions . This study aims to investigate the effects of ND supraphysiological doses in neuromuscular interactions, focusing on the soleus muscle and its neuromuscular junctions (NMJs) in rats, associated or not with physical exercise .

Stem Cell-Like Phenotype Induction

Nandrolone induces a stem cell-like phenotype in human hepatocarcinoma-derived cell line inhibiting mitochondrial respiratory activity . It causes a significant increase of stemness-markers in both 2D and 3D cultures, which resulted to be CxIII-ROS dependent .

Anti-Proliferative Effects

Nandrolone impairs the expression of key enzymes for the steroids biosynthesis such as CYP17A1, producing anti-proliferative effects . This is similar to the effects of inhibitors of androgen receptor (AR), in prostate and breast cancers .

Treatment of Chronic Diseases

Nandrolone is widely clinically applied in treatment of chronic diseases associated with catabolic state such as burns, cornea healing, and osteoporosis . It has several therapeutic applications in cancer, where it seems to have positive effects .

Safety And Hazards

Nandrolone is a Schedule III controlled substance under federal law, meaning it carries a risk of abuse and addiction . Misuse can lead to serious health risks and is punishable by hefty fines and even prison time . It can cause side effects like endocrine effects, cardiovascular dysfunctions, skin disorders, psychiatric and mood disorders, musculoskeletal disorders, excretory disorders, and gastrointestinal disorders .

Orientations Futures

The illicit use of AAS is diffused among adolescent and bodybuilders because of their anabolic proprieties and their capacity to increase tolerance to exercise . High-throughput and high-sensitivity veterinary drug detection technology, sample pretreatment technology for rapid processing, and the fusion of multiple detection methods were recommended as the main directions for the future development of veterinary drug residue detection .

Propriétés

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,13-17,20H,2-9H2,1H3/t13-,14+,15+,16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAGDVCDWIYMMC-IZPLOLCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023350 | |

| Record name | Nandrolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nandrolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ether, chloroform, and alcohol, 3.09 mg/mL at 25 °C | |

| Record name | NANDROLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nandrolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Functionally overloading rat soleus muscle by synergist ablation induces a rapid increase in mass. Muscle remodeling during the first week of overload is critical for the overload-induced growth. Anabolic steroid modulation of this overload-induced remodeling response is not well understood. The purpose of this study was to determine whether pretreatment with nandrolone decanoate, a clinically administered anabolic steroid, alters muscle morphology and gene expression related to muscle growth during the initiation of functional overload in the rat soleus muscle. Adult (5 mo) male Fisher 344 x Brown Norway rats were randomly assigned to control (Sham), 3-day functional overload (OV), nandrolone decanoate administration (ND), or 3-day functional overload with nandrolone decanoate administration (OV+ND) treatment groups. Morphologically, OV increased the percentage of small (361%) and large (150%) fibers and expanded the ECM 50%. ND administration decreased the 3-day OV induction of small fibers 51% and nuclei associated with the ECM 20%. ND administration also attenuated the induction of cell cycle regulator p21 (64%) and myogenin (37%) mRNAs after 3 days of overload. These data demonstrate that nandrolone decanoate pretreatment can alter morphological and cell cycle regulator expression related to muscle growth at the onset of functional overload., Anabolic-androgenic steroids (AASs) are widely abused by adolescents, although persistent AAS use can cause several adverse physical and mental effects, including drug dependence. The first aim of the present study was to study the action of nandrolone decanoate on dopaminergic and serotonergic activities in the brains of rats. In order to evaluate the anabolic or toxic effects of the dosing regimens used, selected peripheral effects were monitored as well. Male Wistar rats were treated for 2 weeks. Injections containing nandrolone (5 and 20 mg/kg, i.m.) or vehicle were given once daily, 5 days a week. The levels of dopamine (DA), 5-hydroxytryptamine (5-HT) and their metabolites were assayed from dissected brain regions 3 days after the last injection. Blood was collected for chemical assays before, after 1 week treatment and at decapitation. Both doses of nandrolone significantly increased the levels of 3,4-dihydroxyphenylacetic acid (DOPAC), a metabolite of DA in the cerebral cortex, and the higher dose of nandrolone increased the concentrations of 5-HT in the cerebral cortex compared with the vehicle. In addition, after nandrolone treatment, the levels of hemoglobin and erythrocytes increased, and reticulocyte levels decreased. The results suggest that nandrolone at supraphysiological doses, high enough to induce erythropoiesis, induces changes in the dopaminergic and serotonergic neuronal system in the brains of rats. These phenomena may account to some of the observed central stimulatory properties that have been reported following AAS abuse., Reverses catabolic processes and negative nitrogen balance by promoting protein anabolism and stimulating appetite if there is concurrently a proper intake of calories and proteins. /Anabolic steroids/, Antianemic: Anemias due to bone marrow failure: Increases production and urinary excretion of erythropoietin. Anemias due to deficient red cell production : Stimulates erythropoietin production and may have a direct action on bone marrow. Anemias associated with renal disease: increases hemoglobin and red blood cell volume. /Anabolic steroids/ | |

| Record name | NANDROLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Nandrolone | |

Color/Form |

Dimorphic crystals | |

CAS RN |

434-22-0 | |

| Record name | Nandrolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=434-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nandrolone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nandrolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nandrolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nandrolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NANDROLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PG9VR430D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NANDROLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nandrolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

112 and 124 °C, Needles from 75% alcohol; mp: 174-175 °C; specific optical rotation (alcohol): +104.5 deg at 20 °C/D /Benzoate/, Small, elongated prisms from petroleum ether; mp: 88-89 °C; specific optical rotation: +50 deg at 20 °C/D (c= 0.5 g/100 ml in chloroform) /cyclohexanecarboxylate/, Fine, white to creamy white, crystalline powder; soluble in acetone, chloroform, alcohol, vegetable oils; insoluble in water; odorless or may have slight odor; mp: 33-37 °C /Decanoate/, Fine, white to creamy white, crystalline powder; soluble in chloroform, alcohol, dioxane, ether, vegetable oils; insoluble in water; having slight characteristic odor; mp: 95-99 °C /Phenpropionate/, 118 °C | |

| Record name | NANDROLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nandrolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does nandrolone interact with its target in the body?

A1: Nandrolone exerts its effects primarily by binding to the androgen receptor (AR) [, ]. This binding triggers a cascade of events, including the translocation of the AR complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression.

Q2: What are the downstream effects of nandrolone binding to the androgen receptor?

A2: Nandrolone binding to the AR influences various cellular processes, including:

- Protein Synthesis: It promotes protein synthesis, leading to increased muscle mass and strength [, , , ].

- Bone Metabolism: Nandrolone can stimulate bone formation and reduce bone resorption, making it potentially useful in treating bone loss conditions [, , ].

- Erythropoiesis: Nandrolone stimulates red blood cell production, which can be beneficial in treating anemia [, ].

- Central Nervous System Effects: Nandrolone can influence mood, behavior, and neurotransmitter systems in the brain [, , , ].

Q3: Does nandrolone affect muscle fiber type composition?

A3: While nandrolone promotes protein synthesis in both fast- and slow-twitch muscle fibers, research suggests it may preferentially impact fast-twitch muscle function. Studies show nandrolone administration alters the contractile responses of fast-twitch muscle fibers, making them more similar to slow-twitch fibers [].

Q4: How does nandrolone affect the hypothalamic-pituitary-gonadal (HPG) axis?

A5: Nandrolone administration can suppress the HPG axis, leading to decreased levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression can result in reduced endogenous testosterone production [, ].

Q5: What is the molecular formula and weight of nandrolone?

A5: The molecular formula of nandrolone is C18H26O2, and its molecular weight is 274.40 g/mol.

Q6: How is nandrolone metabolized in the body?

A7: Nandrolone is primarily metabolized in the liver through various pathways, including reduction, oxidation, and conjugation. Major metabolites include 19-norandrosterone (NA) and 19-noretiocholanolone (NE), which are excreted in the urine [, , ].

Q7: Does the route of administration influence nandrolone's pharmacokinetic profile?

A8: Yes, the route of administration significantly impacts nandrolone's pharmacokinetics. For instance, intramuscular injections of nandrolone esters, like nandrolone decanoate, provide sustained release and prolonged half-life compared to oral administration [, ].

Q8: What factors can influence the bioavailability of nandrolone esters administered intramuscularly?

A9: Studies indicate that the choice of ester, injection site, and injection volume can all influence the bioavailability and pharmacokinetic profile of nandrolone esters in oil vehicles [].

Q9: How does nandrolone administration affect endogenous steroid hormone levels?

A10: Nandrolone administration disrupts the normal endogenous steroid profile, leading to suppression of hormones like LH, FSH, and testosterone. These effects can be monitored in both urine and blood samples [].

Q10: What are some potential adverse effects associated with nandrolone use?

A10: While this Q&A focuses on scientific aspects and excludes detailed side effect information, it's important to acknowledge that nandrolone use, especially at supratherapeutic doses, is associated with various potential risks and adverse effects. These can include:

- Cardiovascular System: Increased risk of cardiovascular events, hypertension, and alterations in lipid profiles [, , , ].

- Liver Toxicity: Liver damage and dysfunction [, ].

- Hormonal Imbalances: Suppression of the HPG axis, leading to infertility, gynecomastia (in males), and virilization (in females) [, ].

- Psychological Effects: Mood swings, aggression, irritability, and dependence [, , ].

Q11: What are some potential therapeutic applications of nandrolone being investigated?

A11: While nandrolone is primarily known for its misuse in performance enhancement, research explores its potential therapeutic applications in specific contexts:

- Muscle Wasting Disorders: Nandrolone's anabolic effects are being studied for their potential in treating muscle wasting associated with HIV/AIDS, cancer cachexia, and other conditions [, ].

- Bone Loss: Nandrolone's positive impact on bone metabolism makes it a candidate for treating osteoporosis and other bone loss conditions [, ].

- Nerve Regeneration: Studies investigate nandrolone's potential to enhance nerve regeneration after injury [, ].

Q12: How is nandrolone administration being investigated for its impact on nerve regeneration?

A13: Research suggests that nandrolone may improve functional recovery in models of nerve injury. For example, in a rat model of deficient reinnervation, nandrolone administration was associated with faster recovery of finger flexion and improved grasp strength [].

Q13: How is nandrolone being studied in the context of anemia treatment?

A14: Nandrolone has been shown to improve red blood cell indices in anemic aging mice. Studies suggest that combining nandrolone with low-intensity aerobic exercise may further enhance this effect [].

Q14: What is the role of nandrolone in denervation-induced bone and muscle loss?

A15: Animal models demonstrate that nandrolone can significantly reduce bone mineral density loss in the hindlimb following denervation []. Additionally, while nandrolone doesn't prevent muscle atrophy after nerve transection, it may influence the expression of specific proteins, like Numb, involved in muscle regeneration and function [].

Q15: What analytical techniques are used to detect and quantify nandrolone and its metabolites?

A15: Common analytical techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS): Highly sensitive and specific method for identifying and quantifying nandrolone, its metabolites, and other steroids in various biological matrices [, , , ].

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high sensitivity and selectivity for measuring nandrolone and its metabolites, particularly in complex biological samples [, ].

- Enzyme-Linked Immunosorbent Assay (ELISA): A rapid and cost-effective method for detecting nandrolone, but it may have limitations in sensitivity and specificity compared to mass spectrometry techniques [].

Q16: Why is it important to consider the endogenous production of nandrolone when developing analytical methods for doping control?

A17: Nandrolone is present naturally in small amounts in humans. Therefore, analytical methods must be sensitive and specific enough to differentiate between endogenous levels and exogenous administration [, ].

Q17: How do researchers ensure the accuracy and reliability of analytical methods for nandrolone detection?

A17: Rigorous analytical method validation is essential. This process typically involves assessing parameters such as:

Q18: What is the significance of studying the impact of nandrolone on cell growth and differentiation in hepatoma cells?

A19: Research using hepatoma cell lines, such as HepG2 cells, helps elucidate the potential mechanisms by which nandrolone may influence liver cancer development and progression. Understanding these effects is crucial considering the documented liver-related adverse effects associated with AAS abuse [].

Q19: How can the study of nandrolone's effects on neural stem cells contribute to our understanding of its impact on the brain?

A20: Research indicates that nandrolone can influence neural stem cell proliferation and neurogenesis in the rat brain. These findings suggest that nandrolone may have long-term consequences on brain function and plasticity, potentially contributing to the behavioral changes observed in some AAS abusers [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Quinolin-5-yloxy-3-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazin-1-yl]propan-2-ol](/img/structure/B1676850.png)

![Benzyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B1676858.png)

![6-[(4-Methylphenyl)thio]-2,3-dihydro-2-(4-methoxyphenyl)-5-methyl-3-oxo-4-pyridazinecarbonitrile](/img/structure/B1676861.png)

![1-(2,4-Dihydroxyphenyl)-17-(6-hydroxy-1-benzofuran-2-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol](/img/structure/B1676862.png)